molecular formula C15H17ClN4O6 B12755787 1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-methyl-3-nitropyridinium perchlorate CAS No. 145234-83-9

1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-methyl-3-nitropyridinium perchlorate

Katalognummer: B12755787
CAS-Nummer: 145234-83-9
Molekulargewicht: 384.77 g/mol
InChI-Schlüssel: ABEIPZAUYWPTRC-YFMOEUEHSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-methyl-3-nitropyridinium perchlorate is a complex organic compound with the molecular formula C15H17ClN4O6.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-methyl-3-nitropyridinium perchlorate typically involves the reaction of 4-(dimethylamino)benzaldehyde with 2-methyl-3-nitropyridine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products .

Analyse Chemischer Reaktionen

Types of Reactions

1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-methyl-3-nitropyridinium perchlorate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-methyl-3-nitropyridinium perchlorate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-methyl-3-nitropyridinium perchlorate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitro group plays a crucial role in its reactivity and interaction with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(((4-(Dimethylamino)phenyl)methylene)amino)-2-methyl-3-nitropyridinium perchlorate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a dimethylamino group and a nitro group on the pyridinium ring makes it particularly reactive and versatile in various applications .

Eigenschaften

CAS-Nummer

145234-83-9

Molekularformel

C15H17ClN4O6

Molekulargewicht

384.77 g/mol

IUPAC-Name

N,N-dimethyl-4-[(E)-(2-methyl-3-nitropyridin-1-ium-1-yl)iminomethyl]aniline;perchlorate

InChI

InChI=1S/C15H17N4O2.ClHO4/c1-12-15(19(20)21)5-4-10-18(12)16-11-13-6-8-14(9-7-13)17(2)3;2-1(3,4)5/h4-11H,1-3H3;(H,2,3,4,5)/q+1;/p-1/b16-11+;

InChI-Schlüssel

ABEIPZAUYWPTRC-YFMOEUEHSA-M

Isomerische SMILES

CC1=C(C=CC=[N+]1/N=C/C2=CC=C(C=C2)N(C)C)[N+](=O)[O-].[O-]Cl(=O)(=O)=O

Kanonische SMILES

CC1=C(C=CC=[N+]1N=CC2=CC=C(C=C2)N(C)C)[N+](=O)[O-].[O-]Cl(=O)(=O)=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.